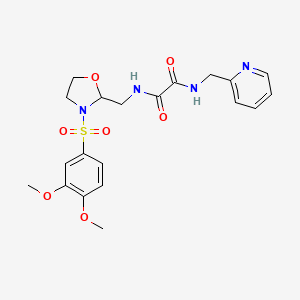

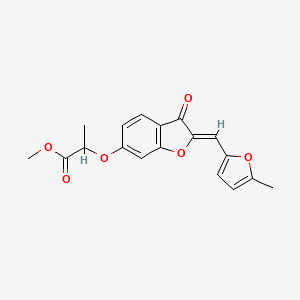

![molecular formula C14H13N3O3S B2933310 N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1421473-15-5](/img/structure/B2933310.png)

N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring . It also contains a benzo[c][1,2,5]thiadiazole group, which is a type of heterocyclic compound that has been used in various applications, including the development of photovoltaic materials .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through cross-coupling reactions . For example, the Stille reaction, which involves the coupling of organotin compounds with organic halides or triflates in the presence of a palladium catalyst, has been used to synthesize similar structures .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the furan ring and the benzo[c][1,2,5]thiadiazole group. For example, the furan ring is known to undergo reactions with electrophiles due to the electron-rich nature of the oxygen atom . The benzo[c][1,2,5]thiadiazole group could potentially act as an electron acceptor .科学的研究の応用

Comprehensive Analysis of N-[3-(Furan-2-yl)-3-hydroxypropyl]-2,1,3-Benzothiadiazole-5-Carboxamide Applications

Antifungal Activity: This compound has been found to inhibit the growth of yeast-like fungi Candida albicans at a concentration of 64 µg/mL. This suggests potential applications in developing antifungal treatments or preservatives .

Antibacterial Activity: Recent studies have synthesized analogues containing furan and pyrazole scaffolds with this compound structure, showing promise in antibacterial activity. This could lead to new classes of antibiotics or disinfectants .

Organic Electronics: The benzo[c][1,2,5]thiadiazole motif is used in the synthesis of light-emitting and conducting polymers. These polymers have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells .

Photovoltaic Research: Electron donor–acceptor systems based on this motif have been extensively researched for use in photovoltaics. This compound could be used to develop more efficient solar panels that operate under visible light .

Fluorescent Sensors: Due to its fluorescent properties, this compound can be used as a sensor to detect various substances or changes in the environment. It could be applied in chemical sensors and biological imaging .

Therapeutic Research: There is ongoing research into developing boron-based therapeutic agents using benzothiadiazoles compounds for their anticancer activity. This compound could contribute to new cancer treatments .

Intramolecular Charge Transfer: Incorporating this compound with an electron-rich thiophene spacer facilitates intramolecular charge transfer, which is beneficial for creating materials with specific electronic properties .

Optical Properties Modification: Adding fragments like 2,2′-bithiophene as a π-spacer can alter the optical properties of materials, leading to applications in designing materials with tailored absorption and emission characteristics .

Each application mentioned above provides a unique avenue for scientific research and development using N-[3-(Furan-2-yl)-3-hydroxypropyl]-2,1,3-Benzothiadiazole-5-Carboxamide.

MDPI - Synthesis of 3-Aryl-3-(Furan-2-yl) IntechOpen - Recent Advances in Syntheses and Antibacterial Activity RSC - Electron donor–acceptor systems MilliporeSigma - Monomer for synthesis MDPI - Design and Synthesis of New Boron-Based Benzo RSC - Novel benzo-bis (1,2,5-thiadiazole) fluorophores MDPI - Benzothiadiazole vs. iso

将来の方向性

特性

IUPAC Name |

N-[3-(furan-2-yl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S/c18-12(13-2-1-7-20-13)5-6-15-14(19)9-3-4-10-11(8-9)17-21-16-10/h1-4,7-8,12,18H,5-6H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDLHUCPZIHYAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CCNC(=O)C2=CC3=NSN=C3C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

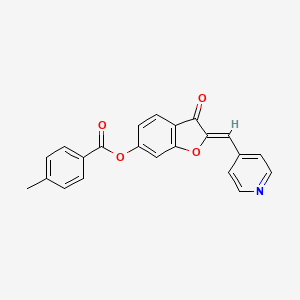

![3-Cyclohexyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B2933229.png)

![3-[2-Fluoro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2933231.png)

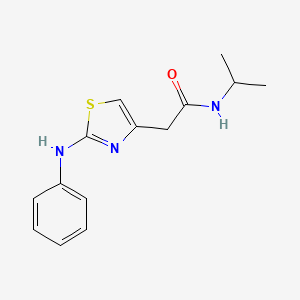

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2933233.png)

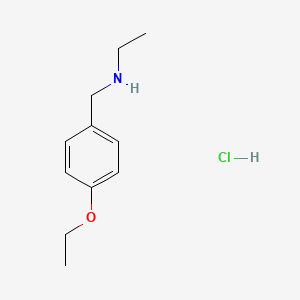

![4-methoxy-N-[4-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2933234.png)

![Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2933240.png)

![N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2933241.png)

![N-(2,3-dimethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2933243.png)

![2-[[4-benzyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2933245.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2933246.png)